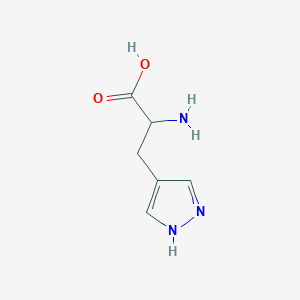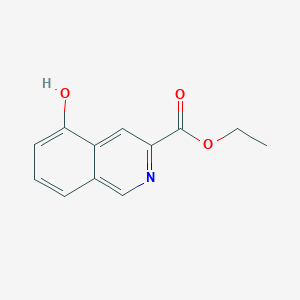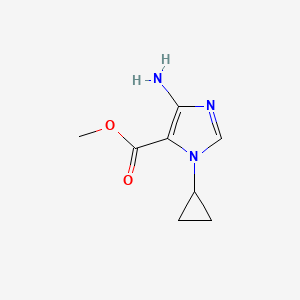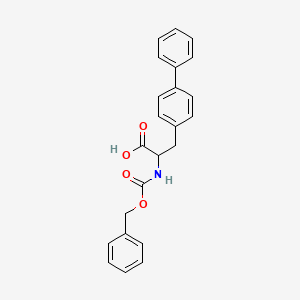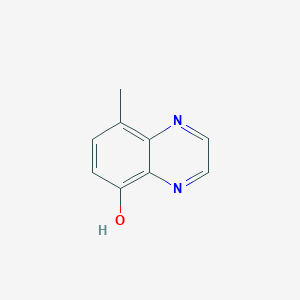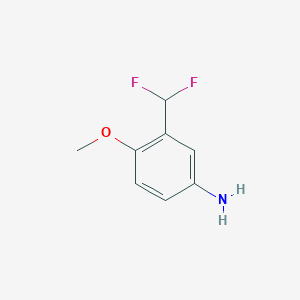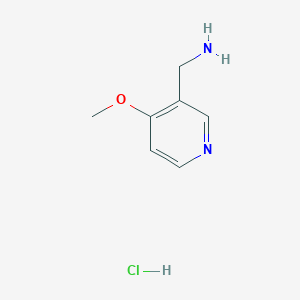
4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenyl hydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, trifluoromethyl ketones, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of a nitro group can yield an amine .
科学研究应用
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
相似化合物的比较
Similar Compounds
4-Formyl-2-methoxyphenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate: Similar in structure but with different functional groups.
2,4-Bis(trifluoromethyl)phenylboronic acid: Contains multiple trifluoromethyl groups and is used in different applications.
Uniqueness
4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a methoxyphenyl group and a trifluoromethyl group makes it a versatile compound for various applications .
属性
分子式 |
C11H10F3N3O |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-5-3-2-4-6(7)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) |
InChI 键 |
BUQKBYLBHHOZDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C(NN=C2N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)
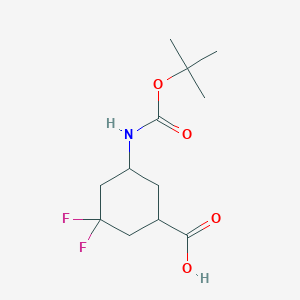
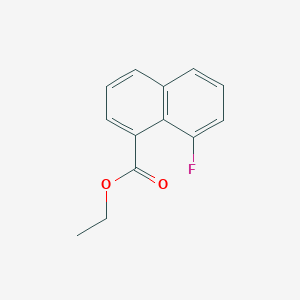
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
